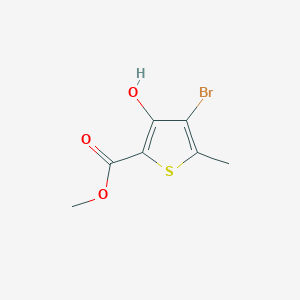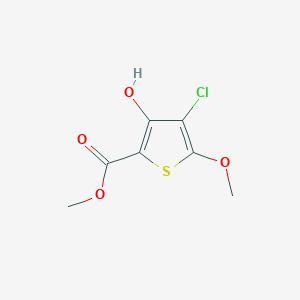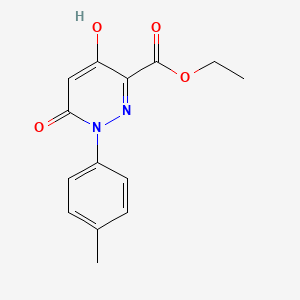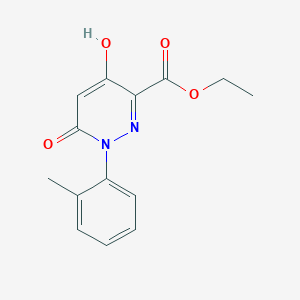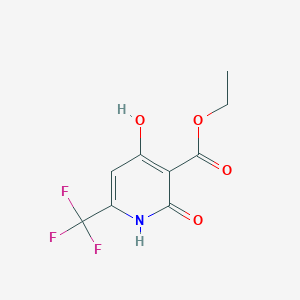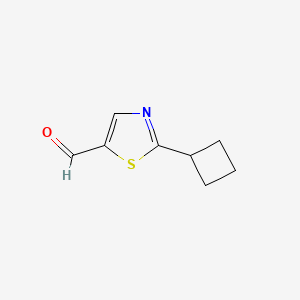
4-(シクロペンチルメチル)ピペリジン
説明
4-(Cyclopentylmethyl)piperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The main routes in modern organic chemistry to the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The formation of piperidine derivatives proceeds via a series of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
抗がん剤への応用
ピペリジン誘導体は、その潜在的な抗がん作用について研究されています。 例えば、タモキシフェンから合成されたDTPEPとして知られる誘導体は、エストロゲン受容体(ER)陰性細胞と陽性細胞の両方に影響を与えることが観察されています .
創薬
創薬の分野では、ピペリジン誘導体が合成され、がん細胞に対する効果が調査されています。 ピペリジン環に特定の基が存在すると、細胞毒性が上昇することが示されています .
細胞増殖の阻害
ピペリジン化合物の中には、HT29やDLD-1などの特定の細胞株の増殖を阻害し、細胞周期をG1/G0期に停止させることが判明しています .
デュアルインヒビターのデザイン
ピペリジン誘導体は、がん治療の重要な標的である、臨床的に抵抗性のある未分化リンパ腫キナーゼ(ALK)とc-ros癌遺伝子1キナーゼ(ROS1)のデュアルインヒビターとして設計されています .
作用機序
Target of Action
It’s worth noting that piperidine derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-hypertensive, anti-ulcer, and antimicrobial effects .
Mode of Action
Piperidine derivatives have been shown to interact with a broad spectrum of molecular targets, including kinases, transcription factors, cell cycle proteins, inflammatory cytokines, receptors, and signaling molecules .
Biochemical Pathways
Piperidine derivatives have been reported to regulate multiple signaling pathways such as akt/mtor/mmp-9, 5′-amp-activated protein kinase-activated nlr family pyrin domain containing-3 inflammasome, voltage-gated k+ current, pkcα/erk1/2, nf-κb/ap-1/mmp-9, wnt/β-catenin, jnk/p38 mapk, and gut microbiota .
Pharmacokinetics
Piperine, a piperidine alkaloid, has been reported to have bioavailability enhancing abilities .
Result of Action
Piperidine derivatives have been reported to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory , and they can perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in high Bax:Bcl-2 ratio .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
生化学分析
Biochemical Properties
4-(Cyclopentylmethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways of other substances. Additionally, 4-(Cyclopentylmethyl)piperidine has been shown to bind to certain receptors, such as the nicotinic acetylcholine receptor, modulating neurotransmission and cellular signaling pathways .
Cellular Effects
The effects of 4-(Cyclopentylmethyl)piperidine on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating the activity of nicotinic acetylcholine receptors. This modulation can lead to changes in neurotransmitter release, impacting synaptic transmission and neuronal communication. In addition, 4-(Cyclopentylmethyl)piperidine affects gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in altered expression of genes involved in cellular metabolism, growth, and differentiation .
Molecular Mechanism
The molecular mechanism of action of 4-(Cyclopentylmethyl)piperidine involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its binding to cytochrome P450 enzymes can inhibit or activate these enzymes, leading to changes in metabolic pathways. Additionally, 4-(Cyclopentylmethyl)piperidine can inhibit or activate transcription factors, resulting in changes in gene expression. These molecular interactions ultimately influence cellular function and physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Cyclopentylmethyl)piperidine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Cyclopentylmethyl)piperidine is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to 4-(Cyclopentylmethyl)piperidine has been associated with changes in cellular metabolism and function, including alterations in energy production and cellular growth .
Dosage Effects in Animal Models
The effects of 4-(Cyclopentylmethyl)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function. At higher doses, 4-(Cyclopentylmethyl)piperidine can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range results in significant changes in physiological and biochemical parameters .
特性
IUPAC Name |
4-(cyclopentylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-4-10(3-1)9-11-5-7-12-8-6-11/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPWYXBDPSDLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


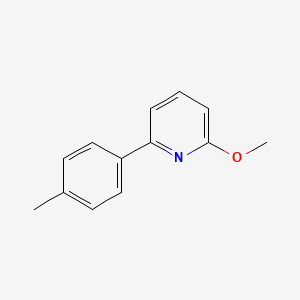

![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)
